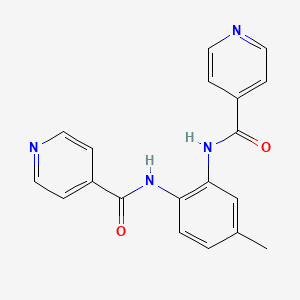
N,N'-(4-methyl-1,2-phenylene)diisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(4-methyl-1,2-phenylene)diisonicotinamide, also known as MNA-10, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNA-10 is a derivative of nicotinamide, a vitamin B3 compound, and is synthesized through a multi-step process involving the reaction of isonicotinic acid and 4-methyl-1,2-phenylenediamine.
Mécanisme D'action
The mechanism of action of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is not fully understood. However, studies have suggested that N,N'-(4-methyl-1,2-phenylene)diisonicotinamide may exert its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK and NF-κB pathways. N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
Studies have shown that N,N'-(4-methyl-1,2-phenylene)diisonicotinamide exhibits low toxicity and high selectivity towards cancer cells. N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases. N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is its low toxicity and high selectivity towards cancer cells. Additionally, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is its poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the research on N,N'-(4-methyl-1,2-phenylene)diisonicotinamide. One potential direction is to investigate the efficacy of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide in combination with other anti-cancer agents. Another potential direction is to investigate the potential therapeutic applications of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide and its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide involves several steps, including the reaction of isonicotinic acid and 4-methyl-1,2-phenylenediamine to form 4-methyl-1,2-phenylenebis(isonicotinamide). This intermediate is then further reacted with acetic anhydride to obtain the final product, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide.
Applications De Recherche Scientifique
N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N,N'-(4-methyl-1,2-phenylene)diisonicotinamide exhibits anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been shown to possess anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-2-3-16(22-18(24)14-4-8-20-9-5-14)17(12-13)23-19(25)15-6-10-21-11-7-15/h2-12H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMISERTBFKVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7244722 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)
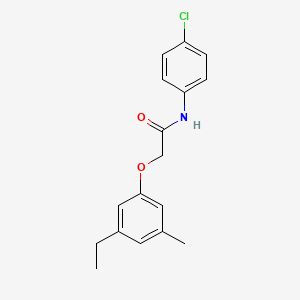
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
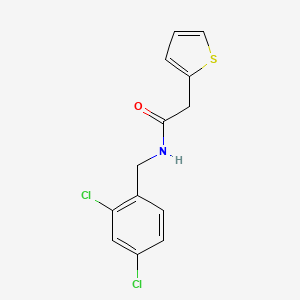
![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
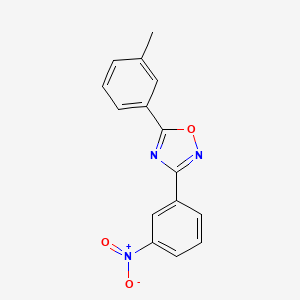
![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)
![3-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5719165.png)
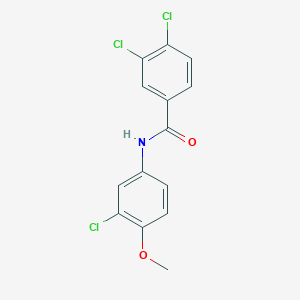
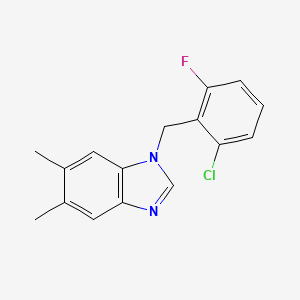
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)